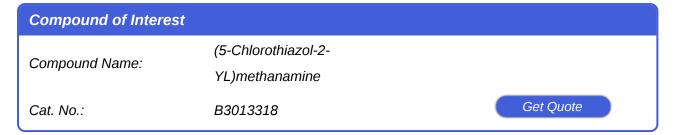


# Physical and chemical properties of (5-Chlorothiazol-2-YL)methanamine hydrochloride

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# Technical Guide: (5-Chlorothiazol-2-YL)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the known physical and chemical properties of **(5-Chlorothiazol-2-YL)methanamine** hydrochloride (CAS Number: 1187932-87-1). Due to the limited availability of detailed experimental data for this specific isomer, this document also includes comparative information for the more extensively studied isomer, (2-Chloro-1,3-thiazol-5-yl)methanamine hydrochloride (CAS Number: 153471-67-1). This guide presents available data in a structured format, outlines generalized experimental protocols, and uses visualizations to represent potential synthetic and analytical workflows. It is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.

## Introduction

**(5-Chlorothiazol-2-YL)methanamine** hydrochloride is a heterocyclic amine containing a chlorothiazole scaffold. Thiazole derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. This guide focuses on



the 5-chloro isomer, providing a summary of its chemical identity and properties based on currently available data.

## **Chemical and Physical Properties**

Quantitative experimental data for **(5-Chlorothiazol-2-YL)methanamine** hydrochloride is scarce in publicly accessible literature. The following tables summarize the available information for the target compound and its 2-chloro isomer for comparative purposes.

Table 1: Physicochemical Properties of (5-Chlorothiazol-2-YL)methanamine hydrochloride

| Property            | Value  | Source |
|---------------------|--|--------|
| CAS Number          | 1187932-87-1   |        |
| Molecular Formula   | C4H6Cl2N2S   |        |
| Molecular Weight    | 185.07 g/mol   |        |
| IUPAC Name          | (5-chloro-1,3-thiazol-2-<br>yl)methanamine hydrochloride |        |
| Physical Form       | Solid  |        |
| Purity              | 95%  |        |
| Storage Temperature | Refrigerator   |        |

Table 2: Comparative Physicochemical Properties of (2-Chloro-1,3-thiazol-5-yl)methanamine hydrochloride



| Property          | Value  | Source |
|-------------------|--|--------|
| CAS Number        | 153471-67-1  | [1]    |
| Molecular Formula | C4H6Cl2N2S   | [1]    |
| Molecular Weight  | 185.0748 g/mol   | [1]    |
| IUPAC Name        | (2-chloro-1,3-thiazol-5-<br>yl)methanamine;hydrochloride | [2]    |
| Physical Form     | Solid  | [1]    |
| Purity            | 95%  | [1]    |

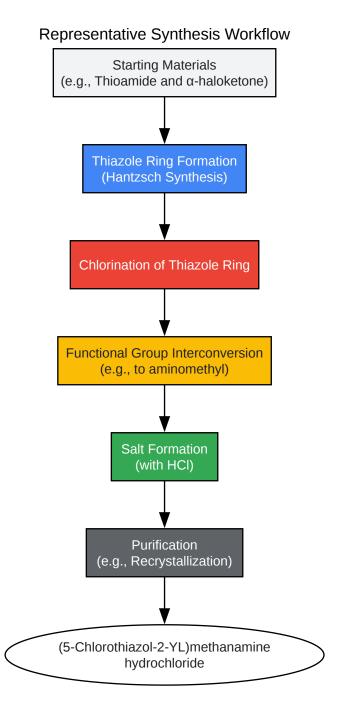
## **Experimental Protocols**

Detailed, experimentally validated protocols for the synthesis, purification, and analysis of **(5-Chlorothiazol-2-YL)methanamine** hydrochloride are not readily available. The following sections provide generalized methodologies based on standard organic chemistry techniques and information from related thiazole derivatives.

## **Representative Synthesis Workflow**

The synthesis of aminomethylchlorothiazoles can be conceptually approached through various synthetic routes. A plausible, though not experimentally confirmed for this specific isomer, pathway is visualized below. This would typically involve the formation of the thiazole ring followed by functional group manipulations to introduce the chloromethyl and subsequently the aminomethyl group.





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Caption: A conceptual workflow for the synthesis of **(5-Chlorothiazol-2-YL)methanamine** hydrochloride.



#### **Purification Protocol**

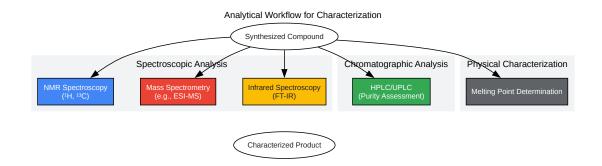
Purification of the final product would likely involve standard techniques to remove unreacted starting materials, by-products, and other impurities.

- Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol/water mixture).
- Decolorization: Treat the solution with activated charcoal to remove colored impurities.
- Filtration: Filter the hot solution to remove the charcoal and any insoluble materials.
- Crystallization: Allow the filtrate to cool slowly to induce crystallization. Further cooling in an ice bath can maximize the yield.
- Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).
- Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.
- Drying: Dry the purified crystals under vacuum.

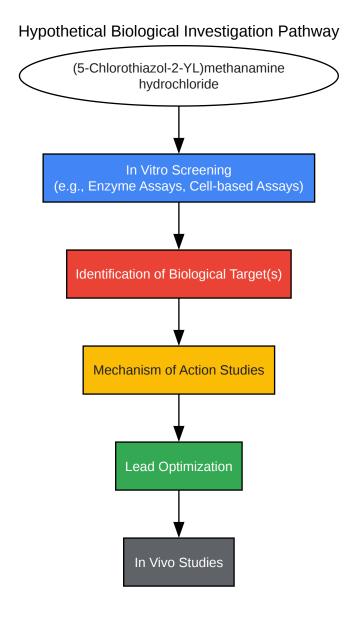
## **Analytical Workflow**

The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic and chromatographic techniques.









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### References

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